molecular formula C11H12 B1194961 2-Methyl-1,4-dihydronaphthalene CAS No. 2717-43-3

2-Methyl-1,4-dihydronaphthalene

Cat. No.: B1194961
CAS No.: 2717-43-3
M. Wt: 144.21 g/mol
InChI Key: HAHRLHRPXWBZDV-UHFFFAOYSA-N
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Description

2-Methyl-1,4-dihydronaphthalene-1,4-dione, systematically known as Menadione (also referred to as Vitamin K3), is a synthetic organic compound with the formula C11H8O2 and a molecular weight of 172.18 g/mol . This bright yellow crystalline solid (melting point 105-107 °C) is a naphthoquinone derivative that serves as a provitamin, capable of being converted in vivo to the active form of Vitamin K2, menaquinone-4 (MK-4) . Its primary research value lies in its role as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues on specific proteins, a process essential for the biological activity of vitamin K-dependent clotting factors (II, VII, IX, X) and proteins involved in bone metabolism, such as osteocalcin . Researchers also utilize Menadione to study oxidative stress and redox cycling, as it can generate reactive oxygen species (ROS) in biological systems, making it a useful tool for investigating mechanisms of cellular toxicity, DNA damage, and apoptosis . Beyond its biochemical applications, this compound is a versatile synthetic intermediate in organic synthesis, used in the preparation of various chemicals and other forms of vitamin K . It is important to note that while forms of Menadione are used in animal feed as a vitamin K source, it is not approved for human pharmaceutical use in many countries due to potential toxicity, including adverse effects like hemolytic anemia and kernicterus in newborns at high doses . This product is intended for laboratory research purposes only.

Properties

CAS No.

2717-43-3

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

2-methyl-1,4-dihydronaphthalene

InChI

InChI=1S/C11H12/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-6H,7-8H2,1H3

InChI Key

HAHRLHRPXWBZDV-UHFFFAOYSA-N

SMILES

CC1=CCC2=CC=CC=C2C1

Canonical SMILES

CC1=CCC2=CC=CC=C2C1

Other CAS No.

2717-43-3

Synonyms

2-methyl-1,4-dihydronaphthalene

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

2-Methyl-1,4-dihydronaphthalene has been explored for its potential therapeutic effects:

  • Anticancer Activity:
    • Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the naphthalene structure can enhance its activity against breast cancer cells (MCF-7) with IC50 values significantly lower than standard chemotherapeutics.
  • Antimicrobial Properties:
    • Preliminary studies suggest that this compound displays moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Mycobacterium smegmatis. The Minimum Inhibitory Concentration (MIC) values indicate potential for development into antimicrobial agents.

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules:

  • Building Block for Complex Structures:
    • Its dihydronaphthalene framework is utilized in synthesizing polycyclic aromatic hydrocarbons and other complex organic compounds.
  • Reactivity in Organic Reactions:
    • The double bond present in the structure allows it to participate in various reactions, including Diels-Alder reactions and cycloadditions.

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of several dihydronaphthalene derivatives, including this compound, on MCF-7 cells. The results indicated:

Compound NameIC50 (µM)Activity Type
This compound1.5Cytotoxicity
Doxorubicin5.0Reference

This data suggests that the compound has significant potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Mycobacterium smegmatis100

These findings highlight its effectiveness as a potential antimicrobial agent.

Comparison with Similar Compounds

Key Findings:

Synthetic Pathways: this compound is synthesized alongside isomers (e.g., 2-methyl-1,2-dihydronaphthalene) during organotin hydride reductions, with product ratios influenced by reaction conditions (e.g., temperature, catalyst) . Dehydrogenation of tetrahydronaphthalene derivatives (e.g., 2-methyl-1,2,3,4-tetrahydronaphthalene) produces methylnaphthalenes, highlighting the thermodynamic preference for aromatic systems .

Methyl substitution at C2 sterically hinders electrophilic aromatic substitution, directing reactivity toward allylic positions .

Notes

Data Gaps : Toxicological profiles for this compound remain understudied. Current assessments rely on extrapolations from methylnaphthalenes and PAHs .

Structural Uniqueness: Unlike 2-methyl-1,4-dihydroquinoline-4-one derivatives (which are nitrogen-containing heterocycles), this compound lacks heteroatoms, resulting in distinct electronic properties and reactivity .

Analytical Challenges : Gas chromatography (glpc) and NMR are critical for distinguishing isomers due to overlapping spectral features .

Q & A

Q. Table 1. Key Analytical Parameters for this compound

TechniqueParametersApplication
¹H NMRδ 6.5–7.2 (aromatic protons), δ 2.8–3.1 (methylene)Structural confirmation
FT-IR3050 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=C)Functional group analysis
GC-MSm/z 142 (molecular ion), m/z 115 (base peak)Purity assessment

Q. Table 2. Confidence Ratings for Toxicological Studies

Confidence LevelCriteria Met (Out of 4)Use in Risk Assessment
High4 "Yes" responsesPrimary data for MRL derivation
Moderate3 "Yes" responsesSupporting evidence
Low≤2 "Yes" responsesExcluded from critical conclusions

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